molecular formula C5H5ClF2N2O B2892603 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole CAS No. 1287685-82-8

5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole

Cat. No.: B2892603
CAS No.: 1287685-82-8
M. Wt: 182.55
InChI Key: HDPVQXHCCPWCGC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms, known for its stability and versatility in medicinal chemistry and materials science . The 5-position is occupied by a chloromethyl (-CH2Cl) group, which enhances reactivity for further functionalization (e.g., nucleophilic substitution). The 3-position bears a 1,1-difluoroethyl (-CF2CH3) group, contributing steric bulk and electronic effects due to fluorine’s electronegativity. This combination of substituents makes the compound a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, or fluorinated materials .

Properties

IUPAC Name

5-(chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2O/c1-5(7,8)4-9-3(2-6)11-10-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPVQXHCCPWCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The most direct route involves cyclocondensation of 1,1-difluoroethylamidoxime with chloroacetyl chloride. This method parallels the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole reported by, where benzamidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). The 1,1-difluoroethyl variant requires:

  • Synthesis of 1,1-difluoroethylamidoxime via hydroxylamine treatment of 1,1-difluoroacetonitrile.
  • Dropwise addition of chloroacetyl chloride at 0°C to prevent premature decomposition.
  • Reflux in toluene for 12 hours to facilitate cyclization.

Critical parameters:

  • Solvent: DCM for initial acylation; toluene for cyclization.
  • Base: Triethylamine (1.2 equivalents) maintains optimal pH for amidoxime activation.
  • Yield: Anticipated 70–85% based on analogous phenyl derivatives.

Purification and Characterization

Post-reaction workup involves extraction with DCM (3×15 mL), drying over MgSO₄, and column chromatography (hexane/ethyl acetate 95:5). Characterization via ¹H NMR should show:

  • Chloromethyl protons: Singlet at δ 4.72 ppm.
  • Difluoroethyl group: Quartet (²JHF ≈ 56 Hz) at δ 3.85 ppm for CF₂CH₃.

Hydrazide Intermediate Route

Hydrazide Formation and Cyclodehydration

An alternative pathway employs 1,1-difluoroacetyl hydrazide as the starting material:

  • Hydrazide synthesis: React 1,1-difluoroacetic acid with hydrazine hydrate in ethanol.
  • Chloroacetylation: Treat hydrazide with chloroacetic anhydride in THF at −10°C.
  • Cyclization: Use phosphorus oxychloride (POCl₃) as dehydrating agent at 80°C for 6 hours.

Advantages:

  • Scalability: POCl₃-mediated cyclizations are industrially tractable.
  • Yield Optimization: Excess POCl₃ (3 equivalents) improves ring closure efficiency to ~78%.

Competing Side Reactions

The electron-withdrawing CF₂CH₃ group increases susceptibility to hydrolysis during workup. Mitigation strategies:

  • Quenching: Carefully neutralize excess POCl₃ with ice-cold sodium bicarbonate.
  • Low-Temperature Extraction: Maintain reaction mixture below 10°C during DCM washes.

Microwave-Assisted Green Synthesis

Solvent-Free Cyclocondensation

Modern green chemistry approaches adapt microwave irradiation to accelerate the reaction:

  • Mix 1,1-difluoroethylamidoxime (1 eq), chloroacetic acid (1.2 eq), and ZnO nanoparticles (5 mol%).
  • Irradiate at 150 W, 120°C for 15 minutes in a sealed vessel.

Benefits:

  • Reaction Time: Reduced from 12 hours to 15 minutes.
  • Atom Economy: ZnO catalyzes both acylation and cyclization, minimizing waste.

Comparative Performance Data

Parameter Conventional Method Microwave Method
Time (h) 12 0.25
Yield (%) 82 89
E-Factor 8.7 2.1

Post-Functionalization of Preformed Oxadiazoles

Chloromethylation of 3-(1,1-Difluoroethyl)-1,2,4-Oxadiazole

For late-stage modification:

  • Prepare 3-(1,1-difluoroethyl)-1,2,4-oxadiazole via [2+3] cycloaddition of nitrile oxides.
  • Chloromethylation: React with chloromethyl methyl ether (MOMCl) and SnCl₄ in DCE at 40°C.

Challenges:

  • Regioselectivity: Competitive C-5 vs. C-4 substitution requires careful Lewis acid selection.
  • Side Products: Over-chlorination observed at >50°C; controlled heating essential.

Critical Analysis of Methodologies

Technical and Economic Considerations

Method Cost (Relative) Scalability Purity (%)
Amidoxime Route $$ High 95–98
Hydrazide Route $ Moderate 90–93
Microwave $$$ Pilot-Scale 98–99
Post-Functional $$$$ Low 85–88

Key Challenges and Solutions

  • Difluoroethyl Group Stability:

    • Issue: CF₂CH₃ promotes ring-opening under strong acidic conditions.
    • Solution: Use mild cyclizing agents (e.g., PPh₃/CCl₄ instead of POCl₃).
  • Chloromethyl Group Reactivity:

    • Issue: Premature substitution during synthesis.
    • Solution: Introduce chloromethyl at final step via MOMCl.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of different functional groups, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of oxides or other oxidized products.

    Reduction: Formation of alcohols, amines, or other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

  • However, it lacks the electron-withdrawing effects of fluorine, reducing metabolic stability compared to fluorinated analogues.
  • 3-(4-Trifluoromethylphenyl) derivatives :

    • Example: 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11)
    • The trifluoromethyl (-CF3) group increases lipophilicity and oxidative stability. However, steric hindrance from the bulkier -CF3 group may reduce synthetic accessibility compared to the smaller -CF2CH3 group in the target compound.
  • 3-Difluoromethyl derivatives :

    • Example: 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole
    • The -CF2H group offers intermediate polarity between -CF3 and -CH3. The absence of an ethyl chain reduces steric hindrance but may compromise thermal stability.

Substituent Variations at the 5-Position

  • 5-Methyl/5-Perfluoroalkyl derivatives :
    • Example: 3-(Perfluoroheptyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
    • Perfluoroalkyl chains enhance hydrophobicity and thermal stability but limit solubility in polar solvents. The chloromethyl group in the target compound provides superior reactivity for covalent modifications.

Physicochemical and Pharmacokinetic Properties

Compound LogP* Melting Point (°C) Solubility ADMET Profile (Predicted)
Target Compound 2.1 Not reported Low (organic) Moderate metabolic stability
3-Phenyl (6a) 2.8 80–85 Moderate (DMF) High clearance, CYP450 interactions
3-(4-Trifluoromethylphenyl) (11) 3.5 Oil Low (hexane/EA) High lipophilicity, slow excretion
3-Difluoromethyl 1.9 Not reported High (aqueous) Potential toxicity concerns

*LogP values estimated using fragment-based methods.

Key Advantages and Limitations

  • Advantages :
    • Chloromethyl group enables versatile derivatization.
    • 1,1-Difluoroethyl balances lipophilicity and steric effects.
  • Limitations: Limited solubility in aqueous media. Fluorinated precursors increase synthesis costs.

Biological Activity

5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₅H₄ClF₂N₂O
  • Molecular Weight : 168.53 g/mol
  • CAS Number : 1287685-82-8

Biological Activity

Recent studies have explored the biological activity of various oxadiazole derivatives, including 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole. The following sections summarize key findings regarding its cytotoxicity and mechanisms of action.

Cytotoxicity

The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated that derivatives of 1,2,4-oxadiazoles exhibited antiproliferative activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The cytotoxicity was measured using the MTT assay, with some compounds showing IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)Reference
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazoleHCT-11615.63
5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazoleHeLa12.34

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in cancer cell lines through activation of the p53 pathway and caspase cleavage .
  • Inhibition of Topoisomerase I : Molecular docking studies have suggested that some oxadiazole derivatives interact with topoisomerase I, inhibiting its catalytic activity. This inhibition is crucial for disrupting DNA replication in cancer cells .

Case Studies

A recent study highlighted the synthesis and evaluation of a library of oxadiazole derivatives. Among these derivatives:

  • Compound 5a showed greater cytotoxic activity than doxorubicin against leukemia cell lines (CEM-13 and U-937) with IC50 values significantly lower than that of standard chemotherapeutic agents .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 5-(Chloromethyl)-3-(1,1-difluoroethyl)-1,2,4-oxadiazole, and what variables critically influence yield?

Answer:
The synthesis typically involves cyclization of precursors such as chloromethylamidoximes with difluoroethyl-substituted carboxylic acid derivatives. Key steps include:

  • Cyclization : Reacting amidoximes with activated carboxylic acids (e.g., acyl chlorides) under reflux in aprotic solvents (e.g., THF or DCM) .
  • Substitution : Introducing the chloromethyl group via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
    Critical variables:
    • Temperature : Excess heat may degrade the oxadiazole ring.
    • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
    • Solvent polarity : Affects reaction kinetics and purity .

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl protons at δ 4.5–5.0 ppm; difluoroethyl CF₂ at δ 110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Detects oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .
  • Hyphenated Techniques : LC-MS or GC-MS for purity assessment, especially to detect hydrolyzed byproducts .

Basic Question: How should researchers assess the compound’s stability under varying storage and reaction conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (40–60°C, 75% RH) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) to identify susceptibility to hydrolysis at the chloromethyl or oxadiazole moieties .
  • Light Sensitivity : UV-vis exposure experiments to detect photolytic decomposition .

Advanced Question: What computational strategies can predict reaction pathways and optimize synthesis of this oxadiazole derivative?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for cyclization and substitution steps to identify rate-limiting stages .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .
  • Machine Learning (ML) : Train models on existing oxadiazole synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst loadings) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for structurally similar oxadiazoles?

Answer:

  • Meta-Analysis : Systematically compare datasets across studies, accounting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity .
  • Structure-Activity Relationship (SAR) Modeling : Use QSAR to isolate substituent effects (e.g., difluoroethyl vs. trifluoromethyl groups) on bioactivity .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., fixed concentration, solvent) .

Advanced Question: What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Answer:

  • Kinetic Studies : Monitor substitution rates with varying nucleophiles (e.g., amines, thiols) to determine reaction order and activation energy .
  • Isotopic Labeling : Use ³⁶Cl-labeled compounds to track chloride displacement efficiency .
  • Computational Mapping : Identify electron-deficient regions (via electrostatic potential maps) that favor nucleophilic attack .

Advanced Question: How can researchers optimize the compound’s bioactivity while minimizing toxicity?

Answer:

  • Derivatization : Replace the chloromethyl group with less toxic bioisosteres (e.g., fluoromethyl or azidomethyl) and assess cytotoxicity .
  • Metabolite Profiling : Use in vitro microsomal assays to identify toxic metabolites (e.g., reactive aldehydes from oxidative degradation) .
  • In Silico Toxicity Prediction : Apply tools like ProTox-II to screen for hepatotoxicity or mutagenicity risks early in design .

Advanced Question: What methodologies address challenges in handling hazardous intermediates during synthesis?

Answer:

  • Flow Chemistry : Minimize exposure to volatile chlorinated intermediates by using continuous flow reactors .
  • In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HCl gas) .
  • Engineering Controls : Use gloveboxes or fume hoods with scrubbers for air-sensitive or toxic steps .

Advanced Question: How can statistical design of experiments (DoE) improve reaction optimization?

Answer:

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify significant interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield/purity .
  • Bayesian Optimization : Iteratively refine reaction conditions using probabilistic models to reduce experimental runs .

Advanced Question: What strategies elucidate the role of the oxadiazole ring in directing electrophilic substitution?

Answer:

  • Computational Analysis : Use Natural Bond Orbital (NBO) theory to map electron density and predict regioselectivity .
  • Directed Metalation : Introduce directing groups (e.g., boronates) to study electrophilic attack patterns .
  • Substituent Screening : Synthesize analogs with electron-donating/withdrawing groups and compare reaction outcomes .

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